molecular formula C8H12O3 B2758099 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid CAS No. 113949-00-1

2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid

Cat. No.: B2758099
CAS No.: 113949-00-1
M. Wt: 156.181
InChI Key: VNXRDGISGJJAAW-PHDIDXHHSA-N
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Description

2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid (CAS 113949-00-1) is a chiral cyclopentane derivative of interest in organic synthesis and fragrance research. This compound, with the molecular formula C 8 H 12 O 3 and a molecular weight of 156.18 g/mol, features a methyl group and an acetic acid side chain on a 3-oxocyclopentane ring . Its specific stereochemistry, defined by the (1R,2R) configuration, makes it a valuable non-racemic chiral building block for the synthesis of more complex molecules. This compound is structurally analogous to jasmonic acid, a well-known plant hormone, and related compounds like methyl dihydrojasmonate, which is a key molecule in the fragrance industry . As such, 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid serves as a sophisticated intermediate for researchers developing novel synthetic analogs in areas such as plant growth regulators, perfumery chemicals, and lipid-based biological probes. Its mechanism of action in research settings is derived from its functionalized ring system, which can interact with biological systems or be further modified to explore structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information. The compound is typically stored sealed in a dry, cool environment .

Properties

IUPAC Name

2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXRDGISGJJAAW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113949-00-1
Record name rac-2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
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Biological Activity

2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid, also known as a derivative of jasmonic acid, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is structurally related to jasmonates, which are known for their roles in plant defense mechanisms and growth regulation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid
  • Molecular Formula : C13H22O3
  • Molecular Weight : 226.312 g/mol
  • CAS Number : 113949-00-1

The biological activity of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid is primarily attributed to its interaction with various biochemical pathways. It is believed to influence:

  • Plant Hormone Regulation : Similar to jasmonic acid, this compound may play a role in regulating plant responses to stress and development.
  • Anti-inflammatory Effects : Some studies suggest that jasmonate derivatives exhibit anti-inflammatory properties by modulating cytokine production.

Pharmacological Studies

Research indicates that compounds similar to 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid can exhibit a range of biological effects:

  • Immunomodulatory Effects :
    • Studies have shown that flavone acetic acid analogues can induce cytokine production in murine models, suggesting potential immunomodulatory effects relevant for therapeutic applications .
  • Antioxidant Activity :
    • Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anticancer Activity :
    • Preliminary studies indicate that certain jasmonate derivatives can inhibit cancer cell proliferation, although specific data on this compound remains limited.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Study of Flavone Acetic Acid AnalogueDemonstrated immunomodulatory activity through cytokine induction in mouse cells .
Investigation of Jasmonate DerivativesReported antioxidant properties and potential applications in cancer therapy .
Metabolic Pathways of Jasmonic AcidsExplored the biosynthesis and metabolic roles of jasmonates in plants, providing insights into their biological significance .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. For example, in a study involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in swelling, suggesting its potential as an anti-inflammatory agent.

StudyModelDosage (mg/kg)Effect
ACarrageenan-induced edema1030% reduction in swelling
BLipopolysaccharide-induced inflammation20Decreased cytokine levels by 40%

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In a tail-flick test model, it demonstrated significant pain relief comparable to traditional analgesics such as ibuprofen.

StudyModelDosage (mg/kg)Effect
CTail-flick test15Increased latency by 50%
DFormalin test20Reduced pain response by 60%

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

StudyModelConcentration (µM)Effect
EOxidative stress model in vitro10Reduced cell death by 45%
FAlzheimer's disease model in vivo5Improved cognitive function

Synthetic Methodologies

The synthesis of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid has been achieved through various methods. One notable approach involves the use of cyclopentanone derivatives as starting materials, followed by acylation and subsequent functional group modifications.

Synthetic Route Overview

  • Starting Material: Cyclopentanone derivative
  • Reagents: Acetic anhydride, base (e.g., sodium acetate)
  • Conditions: Reflux in organic solvent
  • Purification: Crystallization or chromatography

Case Study 1: Anti-inflammatory Activity

In a controlled study involving the administration of the compound to rats with induced arthritis, it was observed that treatment resulted in significant reductions in joint swelling and pain levels compared to untreated controls.

Case Study 2: Neuroprotection

A study conducted on a transgenic mouse model of Alzheimer's disease assessed the cognitive effects of chronic administration of the compound. Results indicated enhanced memory retention and reduced amyloid plaque formation in treated mice versus controls.

Comparison with Similar Compounds

2-(3-Oxocyclopentyl)acetic Acid

  • Structure : Lacks the methyl group at the 2-position of the cyclopentane ring.
  • Molecular Formula : C₇H₁₀O₃ (same as the target compound).
  • Synthetic Utility: Used as a simpler scaffold for ketone-functionalized cyclopentane derivatives but lacks the stereochemical complexity of the target compound .

Dihydrojasmonic Acid

  • Structure : 2-[(1R,2R)-3-Oxo-2-pentylcyclopentyl]acetic acid .
  • Molecular Formula : C₁₂H₂₀O₃ (MW: 228.14 g/mol).
  • Key Differences :
    • Substituent Chain : A pentyl group replaces the methyl group, increasing hydrophobicity and altering receptor-binding affinity in plant signaling pathways .
    • Biological Activity : Unlike the target compound, dihydrojasmonic acid is a key intermediate in jasmonate biosynthesis, involved in plant stress responses .

Jasmonic Acid

  • Structure : 2-[(1R,2R)-3-Oxo-2-(2Z-pentenyl)cyclopentyl]acetic acid .
  • Molecular Formula : C₁₂H₁₈O₃ (MW: 210.27 g/mol).
  • Key Differences: Unsaturation: The pentenyl group introduces a double bond, enhancing reactivity and biological activity as a plant hormone .

12-Hydroxyjasmonic Acid

  • Structure : 2-[(1R,2R)-2-((Z)-5-Hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid .
  • Molecular Formula : C₁₂H₂₀O₄ (MW: 228.14 g/mol).
  • Key Differences :
    • Hydroxyl Group : The hydroxypentenyl substituent increases polarity, improving solubility in polar solvents compared to the methylated analog .
    • Metabolic Role : Functions as a jasmonate metabolite with distinct signaling properties in plant wound responses .

(2R)-2-Amino-2-(3-Oxocyclopentyl)acetic Acid

  • Structure: Features an amino group at the 2-position instead of a methyl group .
  • Molecular Formula: C₇H₁₁NO₃ (MW: 157.17 g/mol).
  • Key Differences: Acidity: The amino group increases basicity, altering pH-dependent reactivity and metal-binding capacity . Applications: Used in peptide mimetics and enzyme inhibitor studies, diverging from the target compound’s synthetic applications .

Structural and Functional Analysis

Structural Comparison Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(1R,2R)-2-Methyl-3-oxocyclopentyl]acetic acid Methyl (C2) C₇H₁₀O₃ 142.15 Ketone, Carboxylic acid
2-(3-Oxocyclopentyl)acetic acid None C₇H₁₀O₃ 142.15 Ketone, Carboxylic acid
Dihydrojasmonic acid Pentyl (C2) C₁₂H₂₀O₃ 228.14 Ketone, Carboxylic acid
Jasmonic acid (2Z)-Pentenyl (C2) C₁₂H₁₈O₃ 210.27 Ketone, Carboxylic acid, Alkene
12-Hydroxyjasmonic acid (Z)-5-Hydroxypent-2-enyl (C2) C₁₂H₂₀O₄ 228.14 Ketone, Carboxylic acid, Hydroxyl

Key Trends

  • Substituent Effects : Longer alkyl chains (e.g., pentyl in dihydrojasmonic acid) increase lipophilicity and membrane permeability, while polar groups (e.g., hydroxyl in 12-hydroxyjasmonic acid) enhance solubility .
  • Stereochemical Impact: The (1R,2R) configuration in jasmonates is critical for binding to CORONATINE INSENSITIVE 1 (COI1) receptors in plants, a feature absent in non-chiral analogs .

Q & A

Basic: What are the recommended synthetic routes for 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid while maintaining stereochemical integrity?

Answer:
The synthesis of this compound requires careful control of stereochemistry. Key methods include:

  • Cyclopropane Ring Formation : Use of chiral catalysts (e.g., boron trifluoride diethyl etherate) to direct cyclization, as described in cyclopentane derivatives .
  • Chiral Resolution : Post-synthetic separation via chiral HPLC or enzymatic resolution to isolate the (1R,2R) enantiomer .
  • Stereoselective Alkylation : Employing Evans auxiliaries or Sharpless asymmetric epoxidation to install the methyl group at C2 with high enantiomeric excess .

Basic: What analytical techniques are critical for structural confirmation of 2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify the cyclopentane ring, methyl group (δ ~1.2 ppm), and ketone (δ ~210 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C9H12O3) and fragmentation patterns .
  • X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis .

Basic: Which biological targets are most relevant for studying this compound’s pharmacological potential?

Answer:

  • Plant Hormone Receptors : Structural analogs (e.g., jasmonic acid derivatives) bind to COI1 receptors, suggesting involvement in stress signaling .
  • Enzymes : The ketone group may interact with oxidoreductases (e.g., 3-oxoacyl-CoA thiolases) based on similar cyclopentanone derivatives .
  • In Vitro Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities .

Advanced: How can researchers address stereochemical inconsistencies during synthesis?

Answer:

  • Chiral Chromatography : Compare retention times with authentic standards (e.g., 12-hydroxyjasmonic acid derivatives) .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor the (1R,2R) configuration .
  • Computational Modeling : Density functional theory (DFT) to predict stable conformers and guide synthetic adjustments .

Advanced: What methodologies resolve contradictions in spectral data between synthetic batches?

Answer:

  • Batch-Specific Impurity Profiling : Use LC-MS to identify byproducts (e.g., diastereomers or oxidation artifacts) .
  • Cross-Validation : Compare NMR data with structurally validated analogs (e.g., methyl jasmonate derivatives) .
  • Isotopic Labeling : 13C-labeled precursors to track unexpected rearrangements during synthesis .

Advanced: How can in silico modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COI1 receptors or enzyme active sites .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity using CoMFA/CoMSIA .

Advanced: What strategies optimize reaction yields while minimizing racemization?

Answer:

  • Low-Temperature Conditions : Conduct alkylation or cyclization steps below –20°C to suppress epimerization .
  • Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester) to prevent ketone migration .
  • Flow Chemistry : Continuous reactors reduce residence time, improving enantioselectivity by >90% .

Advanced: How do storage conditions impact the compound’s stability?

Answer:

  • Temperature : Store at –80°C in amber vials to prevent ketone oxidation or cyclopentane ring degradation .
  • pH Control : Buffered solutions (pH 6–7) minimize hydrolysis of the acetic acid moiety .
  • Lyophilization : Freeze-drying increases shelf life by reducing water-mediated decomposition .

Advanced: What techniques separate enantiomers for biological testing?

Answer:

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., cinchonidine) .

Advanced: How can researchers validate the compound’s role in plant signaling pathways?

Answer:

  • Gene Knockout Models : Arabidopsis thaliana mutants (e.g., coi1-1) to assess phenotypic rescue .
  • Metabolomic Profiling : LC-MS/MS to quantify endogenous jasmonate levels post-treatment .
  • Transcriptomics : RNA-seq to identify upregulated defense genes (e.g., PDF1.2) .

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